2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
Description
This compound is a pyrimidinone-based acetamide derivative featuring a 3-chloro-4-methoxyphenylsulfonyl moiety and a cyclohexenylethyl side chain. The sulfonyl group is positioned at the 5th carbon of the pyrimidinone ring, while the thioether linkage connects the pyrimidinone core to the acetamide group. Such structural features are common in bioactive molecules targeting enzymes or receptors, where sulfonyl groups often act as hydrogen bond acceptors or hydrophobic anchors .
Properties
IUPAC Name |
2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O5S2/c1-30-17-8-7-15(11-16(17)22)32(28,29)18-12-24-21(25-20(18)27)31-13-19(26)23-10-9-14-5-3-2-4-6-14/h5,7-8,11-12H,2-4,6,9-10,13H2,1H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJXQDKWRCGJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCCC3=CCCCC3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Sulfonamide Group : Known for its antimicrobial properties.
- Dihydropyrimidine Moiety : Associated with various biological activities including anticancer effects.
- Cyclohexene Substituent : May enhance lipophilicity and cellular uptake.
Antimicrobial Activity
The sulfonamide group in the compound is critical for its antimicrobial properties. Research indicates that derivatives of pyrimidines, particularly those containing sulfonamide functionalities, exhibit significant antibacterial effects. For instance:
- A study highlighted that pyrimidine derivatives showed potent activity against pathogenic bacteria such as E. coli and S. aureus due to structural modifications including methoxy groups .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity | Target Organisms |
|---|---|---|
| 1 | Antibacterial | E. coli, S. aureus |
| 2 | Antifungal | C. albicans |
| 3 | Antiviral | Various viruses |
Anticancer Activity
The dihydropyrimidine framework is linked with anticancer activity. Research has shown that compounds with a similar structure can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example:
- A series of pyrimidine derivatives were evaluated for their cytotoxic effects on cancer cell lines, demonstrating significant inhibition of cell proliferation .
Case Study: Anticancer Evaluation
In a study conducted by Ramiz et al., several 2,6-disubstituted pyrimidine derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 75 µg/mL against Bacillus subtilis, showcasing their potential as anticancer agents .
Antiviral Activity
Compounds with thioacetamide moieties have been reported to possess antiviral properties. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells:
- A comprehensive review on N-Heterocycles highlighted their roles as antiviral agents, particularly in inhibiting RNA polymerases essential for viral replication .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be explained through SAR studies:
- Substituent Effects : The presence of electron-withdrawing groups (like the chloro and methoxy substituents) enhances the compound's reactivity.
- Core Structure : The dihydropyrimidine core is essential for maintaining biological activity across various assays.
Scientific Research Applications
Anticancer Potential
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrimidine and sulfonamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.
Antimicrobial Activity
Compounds featuring sulfonamide groups are known for their antimicrobial properties. The target spectrum includes both bacterial and fungal pathogens. Studies suggest that modifications to the phenyl or pyrimidine rings can enhance activity against resistant strains.
Anti-inflammatory Effects
Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo. The anti-inflammatory action may be attributed to the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
Case Studies
- Anticancer Activity : A study investigated a related compound's ability to inhibit cell proliferation in various cancer cell lines. Results showed a significant reduction in viability at micromolar concentrations, indicating a potential lead for further development in oncology .
- Antimicrobial Testing : In another study, derivatives were evaluated against common pathogens using broth microdilution methods. Compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their utility as novel antimicrobial agents .
- Inflammation Models : In vivo studies using animal models of inflammation revealed that certain derivatives significantly reduced paw edema and serum levels of inflammatory mediators when administered at therapeutic doses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- Thieno[2,3-d]pyrimidinone Analogs (e.g., 2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl)-N-(2-ethylphenyl)acetamide, ): The thienopyrimidinone core replaces the dihydropyrimidinone ring, altering electron distribution and steric bulk. Thieno-fused systems may enhance metabolic stability due to reduced oxidative susceptibility compared to dihydropyrimidinones.
Substituent Variations on the Pyrimidinone Ring
4-Methylphenylsulfonyl Derivatives (e.g., N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide, ):
Dichlorophenyl Acetamide Derivatives (e.g., 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide, ):
Side Chain Modifications
- These groups may favor interactions with aromatic residues in enzyme active sites but offer weaker van der Waals interactions in hydrophobic pockets .
Comparative Data Table
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?
Methodological Answer: Synthesis optimization should focus on:
- Reagent stoichiometry: Adjust molar ratios of intermediates (e.g., sulfonyl chloride and pyrimidinone derivatives) to minimize side reactions. For example, achieved an 80% yield using precise stoichiometric control in a related pyrimidinone synthesis .
- Catalyst selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution at the pyrimidinone sulfur position.
- Purification: Employ column chromatography with gradients of ethyl acetate/hexane for intermediates and recrystallization (e.g., DMSO/water) for the final product. used DMSO-d6 for NMR characterization, highlighting the need for high-purity solvents .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- 1H NMR spectroscopy: Assign peaks to confirm substituent positions (e.g., sulfonyl, thioether, and cyclohexenyl groups). In , aromatic protons in DMSO-d6 resonated at δ 7.82 ppm (d, J = 8.2 Hz), while NH protons appeared as broad singlets at δ 12.50 ppm .
- Elemental analysis: Compare experimental vs. theoretical values for C, H, N, and S. For example, reported a 0.07% deviation in carbon content (Calcd: 45.36% vs. Found: 45.29%) .
- Mass spectrometry: Use ESI-MS to verify the molecular ion peak (e.g., [M+H]+ at m/z 344.21 in ) .
Q. How can researchers mitigate hazards during synthesis and handling?
Methodological Answer:
- Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chloro-containing reagents).
- PPE: Use nitrile gloves and goggles, as recommended in for structurally similar sulfonamides .
- First aid protocols: For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes (as per guidelines) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking studies: Use software like AutoDock Vina to model binding to sulfotransferases or kinases. The sulfonyl group may act as a hydrogen bond acceptor, as seen in ’s crystallographic data for pyrimidinone derivatives .
- MD simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories using GROMACS. Focus on the cyclohexenyl group’s hydrophobic interactions, similar to ’s pyridine-acetamide systems .
Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent variation: Synthesize analogs with modifications to the sulfonyl (e.g., replacing methoxy with ethoxy) or cyclohexenyl (e.g., saturation to cyclohexyl) groups. ’s synthesis of acetamide derivatives via DMF-mediated coupling provides a template .
- Bioactivity assays: Test analogs against enzyme targets (e.g., cyclooxygenase-2) using fluorescence polarization. Compare IC50 values to identify critical substituents, as suggested in ’s exploration of pyrazolo-pyrimidinones .
Q. How can crystallographic data resolve contradictions in spectroscopic interpretations?
Methodological Answer:
- X-ray diffraction: Resolve ambiguities in tautomeric forms (e.g., 1,6-dihydropyrimidin-2-yl vs. 1,4-dihydro). ’s crystal structures of chlorophenyl-pyrimidinylacetamides revealed planar pyrimidinone rings and bond angles critical for validating NMR assignments .
- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C–H···O bonds) to explain solubility discrepancies.
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
